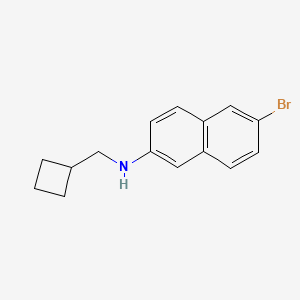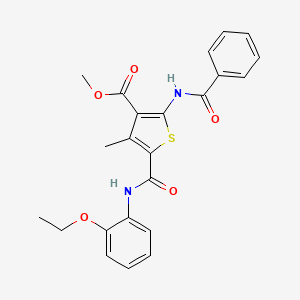![molecular formula C13H18O2 B12069408 [3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)
[3-(Cyclopentylmethoxy)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Cyclopentylmethoxy)phenyl]methanol: is an organic compound with the molecular formula C13H18O2 It features a phenyl ring substituted with a cyclopentylmethoxy group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available phenol derivatives.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [3-(Cyclopentylmethoxy)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of [3-(Cyclopentylmethoxy)phenyl]methanal or [3-(Cyclopentylmethoxy)phenyl]methanoic acid.
Reduction: Formation of [3-(Cyclopentylmethoxy)phenyl]methane.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biochemical Studies: Investigated for its interactions with various enzymes and proteins.
Medicine
Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific pharmacological activities.
Industry
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers or resins.
Mécanisme D'action
The mechanism by which [3-(Cyclopentylmethoxy)phenyl]methanol exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The cyclopentylmethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Cyclohexylmethoxy)phenyl]methanol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
[3-(Cyclopentylmethoxy)phenyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
Structural Features: The presence of the cyclopentylmethoxy group provides unique steric and electronic properties.
Reactivity: The specific arrangement of functional groups influences its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
[3-(cyclopentylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C13H18O2/c14-9-12-6-3-7-13(8-12)15-10-11-4-1-2-5-11/h3,6-8,11,14H,1-2,4-5,9-10H2 |
Clé InChI |
DXUGGDHSRSQBKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)COC2=CC=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)




![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)




